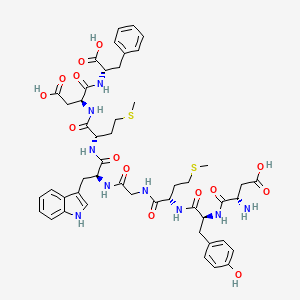

Cholecystokinin (26-33) (free acid)

Description

BenchChem offers high-quality Cholecystokinin (26-33) (free acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecystokinin (26-33) (free acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H61N9O14S2/c1-73-18-16-34(54-46(68)36(20-28-12-14-30(59)15-13-28)56-43(65)32(50)23-41(61)62)44(66)52-26-40(60)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(69)55-35(17-19-74-2)45(67)57-38(24-42(63)64)48(70)58-39(49(71)72)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51,59H,16-24,26,50H2,1-2H3,(H,52,66)(H,53,60)(H,54,68)(H,55,69)(H,56,65)(H,57,67)(H,58,70)(H,61,62)(H,63,64)(H,71,72)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZFEBZBSNCBNS-YRVFCXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H61N9O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1064.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cholecystokinin (26-33) (Free Acid): A Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (26-33), commonly known as CCK-8, is the C-terminal octapeptide fragment of cholecystokinin and represents the minimal sequence required for the full biological activity of the parent hormone. This technical guide provides an in-depth overview of the biological functions of CCK-8 (free acid), focusing on its receptor interactions, signaling pathways, and key physiological roles. The information is tailored for researchers, scientists, and drug development professionals engaged in endocrinology, gastroenterology, neuroscience, and metabolic disease research.

Core Biological Functions

CCK-8 is a pleiotropic peptide hormone and neurotransmitter with well-established roles in both the gastrointestinal (GI) system and the central nervous system (CNS). Its primary functions are mediated through the activation of two distinct G-protein coupled receptors (GPCRs): the cholecystokinin-A receptor (CCK-A or CCK1) and the cholecystokinin-B receptor (CCK-B or CCK2). The sulfation of the tyrosine residue at position 27 is a critical determinant of its receptor selectivity.

Gastrointestinal Functions:

-

Stimulation of Pancreatic Secretion: CCK-8 is a potent secretagogue, binding to CCK-A receptors on pancreatic acinar cells to stimulate the release of digestive enzymes such as amylase, lipase, and trypsinogen.

-

Gallbladder Contraction: It induces the contraction of the gallbladder, also via CCK-A receptors, leading to the release of bile into the small intestine, which is essential for the digestion and absorption of fats.

-

Satiety Signaling: CCK-8 plays a crucial role in the short-term regulation of food intake. Released from I-cells of the duodenum and jejunum in response to dietary fats and proteins, it acts on vagal afferent nerves that project to the nucleus of the solitary tract (NTS) in the brainstem, inducing a feeling of fullness and satiety, thereby reducing meal size.

Central Nervous System Functions:

-

Neurotransmission: Within the CNS, CCK-8 functions as a neurotransmitter, where it is involved in the modulation of anxiety, memory, and dopamine-mediated behaviors. These effects are primarily mediated by CCK-B receptors, which are widely distributed in the brain.

-

Analgesia: CCK-8 can modulate pain perception, although its effects can be complex, sometimes producing analgesia and at other times opposing opioid-induced analgesia.

Receptor Binding and Selectivity

The biological effects of CCK-8 are dictated by its binding affinity and selectivity for the CCK-A and CCK-B receptors. A key structural feature influencing this selectivity is the sulfation of the tyrosine residue.

-

Sulfated CCK-8: Exhibits high affinity for both CCK-A and CCK-B receptors. However, it is significantly more potent at the CCK-A receptor.

-

Non-sulfated CCK-8 (free acid): Binds with high affinity to the CCK-B receptor, similar to the sulfated form, but has a markedly reduced affinity for the CCK-A receptor (approximately 500- to 1000-fold lower)[1].

This differential affinity allows for the dissection of the physiological roles of the two receptor subtypes.

Quantitative Binding Data

The following tables summarize the binding affinities (Ki or IC50) of CCK-8 for the CCK-A and CCK-B receptors from various studies.

| Ligand | Receptor | Species | Assay Conditions | Binding Affinity (Ki/IC50) | Reference |

| Sulfated CCK-8 | CCK-A | Human | Transfected HEK293 cells, [125I]CCK-8 radioligand | ~2 nM (IC50) | [2] |

| Sulfated CCK-8 | CCK-B | Human | Transfected HEK293 cells, [125I]CCK-8 radioligand | ~2 nM (IC50) | [2] |

| Sulfated CCK-8 | CCK-A | Rat | Pancreatic acini | Subnanomolar range | [3] |

| Sulfated CCK-8 | CCK-B | Rat | Cerebral cortex | ~0.41 nM (Ki) | [4] |

| Non-sulfated CCK-8 | CCK-A | Guinea Pig | Pancreas | ~900-fold less potent than sulfated CCK-8 | [2] |

| Non-sulfated CCK-8 | CCK-B | Guinea Pig | Brain | Similar affinity to sulfated CCK-8 | [1] |

Signaling Pathways

Upon binding of CCK-8 to its receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. Both CCK-A and CCK-B receptors primarily couple to the Gq family of G-proteins.

CCK-A Receptor Signaling

Activation of the CCK-A receptor by sulfated CCK-8 initiates the following canonical pathway:

-

Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC-β.

-

Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for pancreatic enzyme secretion and gallbladder contraction.

-

DAG , along with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins involved in cellular responses.

-

Caption: CCK-A Receptor Signaling Pathway.

CCK-B Receptor Signaling

The CCK-B receptor shares the Gq-PLC-IP3/DAG signaling cascade with the CCK-A receptor. However, its activation, particularly in the CNS, can also lead to the modulation of other signaling pathways, including those involving adenylyl cyclase and MAP kinases, contributing to its diverse neuromodulatory roles.

Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CCK-8's biological functions. Below are representative protocols for key experiments.

Radioligand Binding Assay for CCK Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for CCK receptors.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Membrane preparation from cells or tissues expressing CCK-A or CCK-B receptors.

-

Radiolabeled CCK-8 (e.g., [125I]Bolton-Hunter-CCK-8).

-

Unlabeled CCK-8 (sulfated or non-sulfated) as a reference compound.

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

-

96-well plates.

-

Vacuum filtration manifold.

-

Gamma counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer or unlabeled CCK-8/test compound at various concentrations.

-

50 µL of radiolabeled CCK-8 at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation.

-

For non-specific binding, use a high concentration of unlabeled CCK-8 (e.g., 1 µM).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in counting vials and quantify the bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Amylase Release Assay from Pancreatic Acini

This functional assay measures the potency of CCK-8 in stimulating digestive enzyme secretion.

Materials:

-

Isolated pancreatic acini from rat or mouse.

-

Krebs-Ringer-HEPES (KRH) buffer, supplemented with 0.1% BSA and 0.01% soybean trypsin inhibitor.

-

CCK-8 (free acid) at various concentrations.

-

Amylase activity assay kit.

-

Microplate reader.

Procedure:

-

Acini Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas.

-

Pre-incubation: Pre-incubate the acini in KRH buffer for 30 minutes at 37°C to allow them to equilibrate.

-

Stimulation: Incubate aliquots of the acini suspension with varying concentrations of CCK-8 (e.g., 1 pM to 1 µM) for 30 minutes at 37°C. Include a buffer-only control.

-

Sample Collection: Centrifuge the acini suspension to separate the cells from the supernatant.

-

Amylase Measurement: Measure the amylase activity in the supernatant using a commercial assay kit.

-

Total Amylase: Determine the total amylase content in an aliquot of the acini suspension by cell lysis.

-

Data Analysis: Express the amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the CCK-8 concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

Cholecystokinin (26-33) (free acid) is a pivotal signaling molecule with a diverse array of biological functions, primarily centered on digestion and neuromodulation. Its activity is intricately regulated by its sulfation state and the differential expression and signaling of the CCK-A and CCK-B receptors. A thorough understanding of its receptor binding kinetics, signaling pathways, and physiological effects is paramount for the development of novel therapeutic agents targeting the cholecystokinin system for the treatment of obesity, gastrointestinal disorders, and neurological conditions. The experimental protocols provided herein offer a foundational framework for the continued investigation of this important peptide hormone.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the CCK-8 Signaling Pathway in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a critical role in both the gastrointestinal system and the central nervous system (CNS).[1][2] The sulfated C-terminal octapeptide fragment, CCK-8, is the predominant and most biologically active form within the brain.[3][4][5][6] As one of the most abundant neuropeptides in the CNS, CCK-8 is widely distributed in regions such as the hippocampus, amygdala, cerebral cortex, and hypothalamus.[4][7] It functions as a key neuromodulator, influencing a wide array of physiological and pathological processes, including anxiety, memory, pain, and satiety.[2][8] CCK-8 exerts its effects by binding to two specific G protein-coupled receptors (GPCRs), CCK-A (CCK1R) and CCK-B (CCK2R), initiating complex intracellular signaling cascades that modulate neuronal excitability, synaptic plasticity, and neurotransmitter release.[1][3][4] This guide provides a detailed examination of the core signaling pathways of CCK-8 in the CNS, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the molecular interactions involved.

Core Components: CCK Receptors in the CNS

The diverse actions of CCK-8 are mediated by two distinct receptor subtypes that belong to the rhodopsin-like GPCR family.[1][6]

-

CCK-A Receptor (CCK1R): While highly expressed in the periphery, CCK1R is also found in specific CNS regions, including the nucleus of the solitary tract, hypothalamus, and substantia nigra.[3][9] It is involved in regulating satiety and modulating dopamine pathways.

-

CCK-B Receptor (CCK2R): This is the predominant CCK receptor subtype in the brain, with high densities in the cerebral cortex, limbic system (amygdala and hippocampus), and basal ganglia.[7][10][11] The CCK2R is the primary mediator of CCK's roles in anxiety, panic disorders, and memory processes.[7][10][12] It binds both CCK and the hormone gastrin with high affinity.[13]

CCK-8 Signaling Cascades

Upon binding of CCK-8, both CCK1R and CCK2R undergo conformational changes that trigger intracellular signaling through the activation of heterotrimeric G proteins.

CCK2R Signaling Pathway

The CCK2R primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade that leads to increased intracellular calcium and activation of protein kinase C (PKC).[1][6][10]

-

Gαq Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC-β.[1][13]

-

Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][13][14]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[1][14][15]

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC isoforms, which then phosphorylate a multitude of downstream target proteins, modulating neuronal function.[1][14][16] This pathway has been shown to enhance acid-sensing ion channel (ASIC) currents in dorsal root ganglion neurons.[17]

References

- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 2. Neurobiology of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin: A multi-functional molecular switch of neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholecystokinin octapeptide improves hippocampal glutamatergic synaptogenesis and postoperative cognition by inhibiting induction of A1 reactive astrocytes in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCK-8 excites substantia nigra dopaminergic neurons by increasing a cationic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gosset.ai [gosset.ai]

- 11. mdpi.com [mdpi.com]

- 12. Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCK-8-evoked cationic currents in substantia nigra dopaminergic neurons are mediated by InsP3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulatory effect of CCK-8S on GABA-induced depolarization from rat dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CCK-8 enhances acid-sensing ion channel currents in rat primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholecystokinin Octapeptide (CCK-8) and the Regulation of Satiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which cholecystokinin octapeptide (CCK-8) induces satiety. It is designed to be a comprehensive resource, detailing the signaling pathways, summarizing key quantitative data from human and animal studies, and outlining the experimental protocols used to elucidate these functions.

Core Mechanism of Action: From Gut to Brain

Cholecystokinin (CCK) is a peptide hormone released from I-cells in the proximal small intestine in response to the presence of nutrients, particularly fats and proteins.[1][2] The octapeptide form, CCK-8, is the most well-studied bioactive fragment and plays a crucial role in short-term appetite regulation. The primary mechanism of CCK-8-induced satiety involves a gut-brain signaling axis mediated by the vagus nerve.

Upon its release, CCK-8 acts locally in a paracrine fashion on cholecystokinin 1 receptors (CCK1R) located on the terminals of vagal afferent neurons that innervate the gastrointestinal tract.[3][4] This binding event triggers a cascade of intracellular signaling events within these neurons, leading to their depolarization and the generation of action potentials.

These neural signals are then transmitted to the nucleus of the solitary tract (NTS) in the brainstem, a key integration center for visceral sensory information.[4][5] The NTS, in turn, projects to other brain regions, including the hypothalamus, which are involved in the central regulation of food intake and energy homeostasis.[5] This signaling cascade ultimately results in the sensation of fullness and the termination of a meal.

In addition to this direct neural pathway, CCK-8 also contributes to satiety by slowing gastric emptying, thereby enhancing gastric distension, another important satiety signal.[6][7][8] This effect is also mediated, at least in part, by CCK1R activation.[6]

Signaling Pathway of CCK-8 in Vagal Afferent Neurons

The binding of CCK-8 to the CCK1R, a G-protein coupled receptor, on vagal afferent neurons initiates a complex intracellular signaling cascade. Activation of the CCK1R can couple to multiple G-proteins, including Gq and Gs, leading to the activation of downstream effectors.

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9]

-

Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[9]

These pathways converge to modulate ion channel activity, leading to neuronal depolarization. A key event is the activation of a Ca2+-activated chloride channel, for which Anoctamin 2 (Ano2/TMEM16B) has been identified as a major contributor, resulting in a chloride ion efflux and subsequent depolarization.[10]

Quantitative Data on CCK-8 Induced Satiety

Numerous studies have quantified the effects of CCK-8 on food intake in both humans and animal models. The following tables summarize key findings.

Table 1: Effects of CCK-8 on Food Intake in Humans

| Study Participants | CCK-8 Dose | Route of Administration | Reduction in Food/Energy Intake | Reference |

| Healthy Men | 0.33, 0.66, 2.0 ng/kg/min | Intravenous Infusion | Dose-dependent reduction in energy intake. | [11] |

| Healthy Men | 1.8 pmol/kg/min | Intravenous Infusion | Increased fullness and decreased desire to eat, leading to reduced energy intake. | [12] |

| Older and Young Adults | Low and High Doses | Intravenous Infusion | 7.7% (low dose) and 35.2% (high dose) suppression of energy intake. | [13] |

Table 2: Effects of CCK-8 on Food Intake in Rodents

| Animal Model | CCK-8 Dose | Route of Administration | Reduction in Food Intake | Reference |

| Rats | 0.45, 0.9, 1.8, 3.6 nmol/kg | Intraperitoneal | Dose-dependent reduction in meal size. | [14] |

| Rats | 0.6, 1.8, 5.2 nmol/kg | Intraperitoneal | Dose-dependent reduction in 1-hour dark-phase food intake (35%, 49%, and 51% respectively). | [15] |

| Rats | 5 µg/kg (4.4 nmol/kg) | Intraperitoneal | Reduced fasting-induced hyperphagia. | [16] |

Experimental Protocols

The following sections detail common methodologies used in the study of CCK-8 and satiety.

Human Studies: Intravenous Infusion and Food Intake Measurement

A common experimental design to assess the satiating effect of CCK-8 in humans involves the following steps:

-

Participant Recruitment: Healthy volunteers are recruited and screened for inclusion/exclusion criteria.

-

Fasting: Participants typically fast overnight prior to the study day.

-

Catheterization: An intravenous catheter is inserted for the infusion of CCK-8 or a saline control.

-

Infusion: A continuous intravenous infusion of CCK-8 at a specific dose (e.g., 0.33-2.0 ng/kg/min) or saline is administered over a set period (e.g., 120 minutes).[11]

-

Appetite Ratings: Subjective ratings of hunger, fullness, and desire to eat are periodically collected using visual analog scales.

-

Test Meal: After a predetermined infusion period (e.g., 90 minutes), participants are presented with a buffet-style meal and instructed to eat until comfortably full.[11]

-

Quantification of Food Intake: The amount and type of food consumed are carefully measured to calculate total energy and macronutrient intake.

Animal Studies: Intraperitoneal Injection and Meal Pattern Analysis

In rodent models, the satiating effects of CCK-8 are often investigated using the following protocol:

-

Animal Acclimatization: Rats or mice are individually housed and acclimatized to the testing environment and diet.

-

Fasting (Optional): Depending on the study design, animals may be fasted for a period (e.g., 48 hours) to induce hyperphagia.[16]

-

Injection: Animals receive an intraperitoneal (i.p.) injection of CCK-8 at various doses (e.g., 0.6-5.2 nmol/kg) or a vehicle control.[15]

-

Food Presentation: Immediately following the injection, animals are presented with a pre-weighed amount of food.

-

Food Intake Measurement: Food intake is measured at specific time points (e.g., 1, 2, 4 hours) by weighing the remaining food.

-

Meal Pattern Analysis: For more detailed analysis, automated systems can be used to monitor the microstructure of eating behavior, including meal size, meal duration, and inter-meal intervals.[15]

Interactions with Other Satiety Signals

The satiety effect of CCK-8 is not an isolated event but is integrated with other hormonal and neural signals.

-

Leptin: The adipocyte-derived hormone leptin has been shown to enhance the sensitivity to the satiating effects of CCK.[17][18] This interaction is thought to occur at the level of the vagal afferent neurons, many of which express receptors for both CCK and leptin.[17]

-

GLP-1: Glucagon-like peptide-1 (GLP-1) is another gut hormone with potent satiety effects. While both CCK-8 and GLP-1 contribute to the reduction of food intake, studies on their interaction have yielded mixed results, with some suggesting additive rather than synergistic effects at the doses tested.[12][19] Novel hybrid peptides combining CCK-8 and GLP-1 agonism are being explored for their therapeutic potential.[20][21]

Conclusion and Future Directions

CCK-8 is a key physiological regulator of satiety, acting through a well-defined gut-brain axis. Its mechanism of action, centered on the activation of CCK1R on vagal afferent neurons, has been extensively studied. The development of CCK1R agonists for the treatment of obesity has been an area of interest, although challenges related to efficacy and potential side effects have been encountered.[1][4] Future research may focus on developing biased agonists or positive allosteric modulators of the CCK1R to selectively engage the satiety pathway while minimizing off-target effects.[3][4] Furthermore, a deeper understanding of the interplay between CCK-8 and other metabolic hormones will be crucial for the development of effective combination therapies for obesity and related metabolic disorders.

References

- 1. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of cholecystokinin receptors in the short-term control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics [frontiersin.org]

- 4. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Mechanisms of action of CCK to activate central vagal afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - TMEM16B determines cholecystokinin sensitivity of intestinal vagal afferents of nodose neurons [insight.jci.org]

- 11. Dose-dependent effects of cholecystokinin-8 on antropyloroduodenal motility, gastrointestinal hormones, appetite, and energy intake in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of interactions between CCK and GLP-1 in their effects on appetite, energy intake, and antropyloroduodenal motility in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of intraperitoneal CCK-8 on food intake and brain orexin-A after 48 h of fasting in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. “Central nervous system integration of satiety signals” - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interoceptive “Satiety” Signals Produced by Leptin and CCK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. A Novel CCK-8/GLP-1 Hybrid Peptide Exhibiting Prominent Insulinotropic, Glucose-Lowering, and Satiety Actions With Significant Therapeutic Potential in High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

The Role of Cholecystokinin-8 (CCK-8) in Pancreatic Enzyme Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of cholecystokinin-8 (CCK-8) in stimulating pancreatic enzyme secretion. It delves into the intricate signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols relevant to the field.

Introduction

Cholecystokinin (CCK) is a pivotal gut hormone that orchestrates various digestive processes, with the stimulation of pancreatic enzyme secretion being one of its most well-characterized functions. The octapeptide form, CCK-8, is a potent agonist of the CCK1 receptor (formerly known as CCK-A receptor) located on pancreatic acinar cells. Binding of CCK-8 to its receptor initiates a cascade of intracellular events, culminating in the fusion of zymogen granules with the apical membrane and the release of digestive enzymes into the pancreatic duct. Understanding this process is fundamental for research into pancreatic physiology, pathophysiology (such as pancreatitis), and the development of therapeutic agents targeting the exocrine pancreas.

Signaling Pathways of CCK-8 in Pancreatic Acinar Cells

The intracellular signaling mechanisms triggered by CCK-8 in pancreatic acinar cells are complex and involve multiple interconnected pathways. The canonical pathway involves the activation of Gq/11 proteins, leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][2]

Upon binding of CCK-8 to the CCK1 receptor, the associated Gq/11 protein is activated.[1][3] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.[4][5] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[1][6] This initial calcium release can trigger further calcium-induced calcium release, leading to oscillations in intracellular calcium concentration, a key characteristic of physiological stimulation.[7]

Simultaneously, DAG, along with the increased intracellular calcium, activates various isoforms of protein kinase C (PKC).[1][4] Both the elevation in cytoplasmic calcium and the activation of PKC are crucial events that drive the downstream processes of zymogen granule exocytosis.[1]

While the Gq/11-PLC-IP₃-Ca²⁺/DAG-PKC pathway is considered the primary signaling cascade, other pathways have also been implicated in the actions of CCK-8. These include the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK) cascades, which are thought to be more involved in non-secretory cellular functions like growth and gene expression.[3][5]

Caption: CCK-8 signaling pathway in pancreatic acinar cells.

Quantitative Data on CCK-8 Stimulated Pancreatic Enzyme Secretion

The following table summarizes quantitative data from studies investigating the dose-dependent effects of CCK-8 on pancreatic enzyme secretion, primarily focusing on amylase as a representative digestive enzyme.

| Species | Preparation | CCK-8 Concentration | Amylase Secretion (% of total or relative increase) | Reference |

| Rat | Isolated pancreatic acini | 5 x 10⁻¹⁰ M | 5-fold increase over basal | [8] |

| Rat | Isolated pancreatic acini | 10⁻¹⁰ M | Maximally effective dose for stimulation | [9] |

| Rat | Anesthetized | 10 pmol/kg/h | Significant increase in amylase output | [10] |

| Rat | Anesthetized | 20 pmol/kg/h | Further increase in amylase and trypsin output | |

| Rat | Anesthetized | 5 µg/kg/h (to achieve ~22.4 pM plasma concentration) | Plasma amylase increased from ~2075 U/l to ~9900 U/l | [11] |

| Murine | Isolated pancreatic acini | 10 pM | Induced oscillatory rises in intracellular Ca²⁺, stimulating exocytosis | [7] |

| Rat (Zucker obese) | Isolated pancreatic acini | 10⁻¹⁰ M | Decreased amylase secretion compared to lean rats | [9] |

| Rat cell line (AR42J) | Cultured cells | Not specified | CCK-8 induced alpha-amylase release | [12] |

Experimental Protocols

In Vitro Pancreatic Acini Preparation and Enzyme Secretion Assay

This protocol describes the isolation of pancreatic acini from rodents and the subsequent measurement of CCK-8-stimulated amylase secretion.

Materials:

-

Male Sprague-Dawley rats (or similar)

-

Collagenase (Type IV)

-

HEPES-buffered Ringer's solution (HBS) supplemented with 0.1% bovine serum albumin (BSA) and essential amino acids.

-

CCK-8 stock solution

-

Amylase assay kit (e.g., using a substrate like p-nitrophenyl-α-D-maltoside)

-

Microplate reader

Procedure:

-

Pancreas Digestion: Euthanize the rat and surgically remove the pancreas. Inject the pancreas with HBS containing collagenase.

-

Incubation: Incubate the pancreas in a shaking water bath at 37°C for 30-60 minutes to digest the tissue.

-

Acinar Dispersion: Gently disperse the acini by pipetting the digested tissue through tips with decreasing orifice sizes.

-

Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the acini by centrifugation and resuspension in fresh HBS.

-

Pre-incubation: Pre-incubate the acini at 37°C for 30 minutes to allow them to equilibrate.

-

Stimulation: Aliquot the acinar suspension into tubes and add varying concentrations of CCK-8. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Separation: Centrifuge the tubes to pellet the acini. The supernatant contains the secreted enzymes.

-

Amylase Assay: Measure the amylase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions. Also, measure the total amylase in the pellet after cell lysis.

-

Data Analysis: Express the secreted amylase as a percentage of the total amylase content (supernatant + pellet).

Caption: Workflow for in vitro pancreatic acini secretion assay.

In Vivo Pancreatic Secretion Measurement in Anesthetized Rats

This protocol outlines the surgical procedure and sample collection for measuring pancreatic enzyme secretion in response to intravenous CCK-8 infusion in anesthetized rats.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Surgical instruments

-

Polyethylene tubing for cannulation

-

Infusion pump

-

CCK-8 solution for infusion

-

Saline solution

-

Fraction collector or microtubes for sample collection

-

Enzyme assay kits (e.g., for amylase, lipase, trypsin)

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the abdominal organs.

-

Cannulation:

-

Bile-pancreatic duct: Ligate the common bile duct near the liver and cannulate it close to its entry into the duodenum to collect mixed bile-pancreatic juice.

-

Jugular vein: Cannulate the jugular vein for intravenous infusion of CCK-8 and saline.

-

-

Basal Secretion: Infuse saline intravenously and collect basal pancreatic secretions for a defined period (e.g., 30-60 minutes) to establish a baseline.

-

CCK-8 Infusion: Administer CCK-8 via the jugular vein cannula using an infusion pump at various doses.

-

Sample Collection: Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 minutes).

-

Measurement of Secretion:

-

Volume: Determine the volume of secreted juice by weight.

-

Enzyme Activity: Measure the concentration of enzymes (e.g., amylase, lipase, trypsin) in each sample using appropriate assays.

-

-

Data Analysis: Calculate the enzyme output per unit of time (e.g., U/min) by multiplying the enzyme concentration by the volume of secretion.

Caption: Workflow for in vivo pancreatic secretion measurement.

Conclusion

CCK-8 is a primary physiological secretagogue for pancreatic enzyme secretion, acting through a well-defined signaling pathway initiated by its binding to the CCK1 receptor on pancreatic acinar cells. The subsequent activation of the Gq/11-PLC pathway and the resulting increases in intracellular calcium and PKC activity are the core events driving exocytosis. The quantitative relationship between CCK-8 concentration and enzyme secretion has been characterized in various experimental models, providing a basis for further research. The detailed protocols provided herein offer standardized methods for investigating the effects of CCK-8 and other potential modulators of pancreatic exocrine function, which is of paramount importance for both basic and clinical research in gastroenterology and drug development.

References

- 1. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK causes PKD1 activation in pancreatic acini by signaling through PKC-δ and PKC-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist-stimulated pathways of calcium signaling in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholecystokinin-58 and cholecystokinin-8 exhibit similar actions on calcium signaling, zymogen secretion, and cell fate in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of CCK-octapeptide and secretin on amylase secretion in isolated rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decreased pancreatic CCK receptor binding and CCK-stimulated amylase release in Zucker obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of lectins on CCK-8-stimulated enzyme secretion and differentiation of the rat pancreatic cell line AR42J - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholecystokinin (26-33) and Gallbladder Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system, primarily known for its role in stimulating gallbladder contraction and pancreatic enzyme secretion.[1][2] The C-terminal octapeptide fragment, Cholecystokinin (26-33), commonly referred to as CCK-8 or sincalide, represents the minimal sequence required for full biological activity and is the primary mediator of these physiological effects.[1][3] This technical guide provides an in-depth overview of the mechanisms by which CCK-8 induces gallbladder contraction, focusing on the underlying signaling pathways, quantitative physiological data, and detailed experimental protocols relevant to drug development and physiological research.

CCK-8 Receptor Binding and Specificity

CCK-8 exerts its effects on the gallbladder by binding to high-affinity cholecystokinin-A receptors (CCK-AR) located on the smooth muscle cells of the gallbladder wall.[4][5] The binding of CCK-8 to these receptors is highly specific and sulfate-dependent.[5]

Quantitative Receptor Binding Data

The affinity of CCK-8 and related peptides for the CCK-A receptor has been quantified in various studies. The following table summarizes key binding parameters.

| Ligand | Species/Tissue | Parameter | Value | Reference(s) |

| 125I-CCK-8 | Bovine Gallbladder Membranes | Kd | 618 ± 168 pM | [6] |

| 125I-CCK-8 | Human Gallbladder (Pigment Stones) | Kd | 1.2 ± 0.23 nM | [7] |

| 125I-CCK-8 | Human Gallbladder (Cholesterol Stones) | Kd | 0.18 ± 0.06 nM | [7] |

| CCK-8 | Human Gallbladder | IC50 | 10 ± 1.0 nM | [5] |

| des(SO3) CCK-8 | Human Gallbladder | IC50 | 0.9 ± 0.2 µM | [5] |

| Gastrin-17-I | Human Gallbladder | IC50 | 9.0 ± 2.0 µM | [5] |

Signaling Pathways of CCK-8-Induced Gallbladder Contraction

The binding of CCK-8 to the CCK-A receptor initiates a cascade of intracellular events, leading to smooth muscle contraction. The primary signaling pathway involves the activation of a G-protein, leading to the production of second messengers and an increase in intracellular calcium.[8][9]

Dose-Dependent Activation of Downstream Effectors

Interestingly, the signaling pathway activated by CCK-8 is dose-dependent. At low concentrations, CCK-8 primarily activates the Protein Kinase C (PKC) pathway, whereas at high concentrations, it shifts to activating the calmodulin-dependent pathway.[8][9][10]

The following diagram illustrates the signaling cascade initiated by CCK-8 binding to its receptor on gallbladder smooth muscle cells.

Caption: CCK-8 signaling pathway in gallbladder smooth muscle.

Quantitative Data on Gallbladder Contraction

The contractile response of the gallbladder to CCK-8 has been quantified both in vitro using muscle strips and in vivo through imaging techniques.

In Vitro Dose-Response Data

| Agonist | Species | Parameter | Value | Reference(s) |

| CCK-8 | Human | EC50 | 8.0 ± 2.2 nM | [5] |

| des(SO3) CCK-8 | Human | EC50 | 1.2 ± 0.7 µM | [5] |

| Gastrin-17-I | Human | EC50 | 4.5 ± 2.4 µM | [5] |

| CCK-8 | Guinea Pig | Threshold Concentration | 10-10 mol/L | [11] |

| CCK-8 | Guinea Pig | Maximal Contraction | 10-6 mol/L | [11] |

In Vivo Gallbladder Ejection Fraction (GBEF)

| CCK-8 Infusion Rate | Species | GBEF (%) | Reference(s) |

| 16.4 pmol/kg/hr | Human | 76 ± 7% | [12] |

| 32.8 pmol/kg/hr | Human | 87 ± 3% | [12] |

| 65.6 pmol/kg/hr | Human | 88 ± 3% | [12] |

| 3.3 ng/kg/min for 3 min | Human | >35% (normal) | [3][13] |

| 3 ng/kg/min for 10 min | Human | 41 ± 31% | [3] |

Experimental Protocols

In Vitro Gallbladder Muscle Strip Contraction Assay

This protocol is used to measure the contractile response of gallbladder smooth muscle to CCK-8 in a controlled ex vivo environment.

Caption: Workflow for in vitro muscle strip contraction assay.

Detailed Methodology:

-

Tissue Preparation: Euthanize the experimental animal (e.g., guinea pig) via an approved method and immediately excise the gallbladder.[11] Place the gallbladder in a physiological salt solution (e.g., Krebs solution) to maintain tissue viability.[11] Carefully open the gallbladder, wash to remove any remaining bile, and cut it into longitudinal muscle strips of a standardized size.[11]

-

Experimental Setup: Mount the muscle strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.[11] Attach one end of the strip to a fixed hook and the other to an isometric force transducer to measure tension.[11]

-

Data Acquisition: Allow the muscle strips to equilibrate under a basal tension for a set period. Construct a cumulative dose-response curve by adding increasing concentrations of CCK-8 to the organ bath.[11] Record the changes in isometric tension using a data acquisition system.[11] The contractile response is typically measured as the increase in tension from the baseline.

In Vivo Gallbladder Volume Measurement using Ultrasonography

This non-invasive protocol is used to assess gallbladder emptying in response to CCK-8 infusion in living subjects.

Caption: Workflow for in vivo gallbladder volume measurement.

Detailed Methodology:

-

Subject Preparation: The subject is required to fast overnight to ensure the gallbladder is filled with bile.[14][15] The subject is positioned supine for the ultrasound examination.[15]

-

Baseline Measurement: A baseline abdominal ultrasound is performed to visualize the gallbladder.[15] Standardized measurements of the gallbladder's length, width, and height are taken.[15] The fasting gallbladder volume is calculated using the ellipsoid formula: Volume = 0.523 x length x width x height.[14][15]

-

Intervention and Post-Measurement: CCK-8 is administered, typically as a controlled intravenous infusion over a specific duration.[3][12] Ultrasound measurements of the gallbladder dimensions are repeated at specific time points during and after the infusion.[16]

-

Data Analysis: The post-infusion gallbladder volumes are calculated. The Gallbladder Ejection Fraction (GBEF) is then determined using the formula: GBEF (%) = [(Fasting Volume - Post-infusion Volume) / Fasting Volume] x 100.[14][17]

Conclusion

Cholecystokinin (26-33) is a potent stimulator of gallbladder contraction, acting through specific CCK-A receptors on the smooth muscle. The intracellular signaling cascade is complex and dose-dependent, offering multiple potential targets for pharmacological intervention. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals working in the field of gastrointestinal motility and related disorders. A thorough understanding of these mechanisms and methodologies is essential for the development of novel therapeutics targeting the CCK pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cholecystokinin | Research Starters | EBSCO Research [ebsco.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Cholecystokinin receptors in human pancreas and gallbladder muscle: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of cholecystokinin receptors on the human gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholecystokinin-coupled intracellular signaling in human gallbladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholecystokinin and gallbladder contraction: effect of CCK infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Evaluation of gallbladder volume and contraction index with three-dimensional ultrasonography in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sar.org.za [sar.org.za]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Ultrasound Improves Gallbladder Contraction Function: A Non-Invasive Experimental Validation Using Small Animals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Cholecystokinin-8 with CCK1 and CCK2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, exerts its physiological effects through two distinct G protein-coupled receptors: the cholecystokinin type 1 receptor (CCK1R) and the cholecystokinin type 2 receptor (CCK2R). The differential binding affinities, signaling pathways, and tissue distribution of these receptors underpin the diverse biological functions of CCK-8, ranging from satiety and pancreatic secretion to anxiety and memory. This technical guide provides a comprehensive overview of the molecular interactions between CCK-8 and its receptors, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Data Presentation: Quantitative Analysis of CCK-8 Interaction with CCK1R and CCK2R

The binding affinity and functional potency of CCK-8 for its receptors are critical parameters in understanding its biological activity. The following tables summarize key quantitative data from various studies, providing a comparative view of these interactions.

Table 1: Binding Affinity of CCK-8 for CCK1 and CCK2 Receptors

| Receptor | Species | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| CCK1R | Human | [125I]CCK-8 | Displacement Binding | 0.28 | - | [1] |

| CCK1R | Rat | [3H]devazepide | Displacement Binding | 0.6-1 | - | [2] |

| CCK2R | Human | [125I]CCK-8 | Displacement Binding | - | 0.23 - 0.29 | [1] |

| CCK2R | Rat | [125I]CCK-8 | Displacement Binding | 0.3-1 | - | [2] |

Table 2: Functional Potency of CCK-8 at CCK1 and CCK2 Receptors

| Receptor | Species | Signaling Pathway | EC50 (nM) | Reference |

| CCK1R | Human | IP1 Accumulation | 0.04 | [1] |

| CCK1R | Chicken | Calcium Mobilization | 5.41 ± 1.15 | [3] |

| CCK1R | Chicken | MAPK/ERK Signaling | 0.32 | [3] |

| CCK2R | Chicken | Calcium Mobilization | 1.93 ± 0.70 | [3] |

| CCK2R | Chicken | MAPK/ERK Signaling | 1.16 | [3] |

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually elucidate the complex processes involved in CCK-8 receptor interaction, the following diagrams have been generated using the DOT language.

References

- 1. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Cholesterol-dependent dynamic changes in the conformation of the type 1 cholecystokinin receptor affect ligand binding and G protein coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

Cholecystokinin Octapeptide (CCK-8) in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a neuropeptide and gut hormone that plays a crucial role in various physiological processes, including digestion, satiety, and nociception. In the central nervous system (CNS), the sulfated octapeptide form, CCK-8, is one of the most abundant and widely distributed neuropeptides, acting as a key neuromodulator.[1] Its profound influence on neuronal excitability and synaptic transmission has implicated it in a spectrum of neurological and psychiatric conditions, most notably anxiety and panic disorders, but also in learning, memory, and the modulation of dopamine-mediated behaviors.[2][3] This technical guide provides a comprehensive overview of the core aspects of CCK-8 research, focusing on its signaling pathways, quantitative data on receptor distribution and binding, and detailed experimental protocols relevant to its study in a neuroscience context.

CCK-8 Receptor Subtypes and Signaling Pathways

CCK-8 exerts its effects through two distinct G protein-coupled receptors (GPCRs): the CCK-A (CCK1) and CCK-B (CCK2) receptors.[1][3] While both are present in the brain, the CCK-B receptor is the predominant subtype in the CNS, whereas the CCK-A receptor is found in more discrete brain regions, in addition to its high concentration in the periphery.[4]

Signaling Mechanisms

Upon binding of CCK-8, both CCK-A and CCK-B receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway for both receptors involves coupling to Gq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[5]

Interestingly, the CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[5][6] This dual signaling capability allows for a more diverse range of cellular responses mediated by the CCK-A receptor.

Below is a diagram illustrating the primary signaling pathways of CCK-A and CCK-B receptors.

Quantitative Data on CCK-8 Receptors

The affinity and density of CCK receptors vary across different brain regions, which underlies the diverse functional roles of CCK-8. The following tables summarize key quantitative data from receptor binding studies.

Table 1: Binding Affinities (Ki) of CCK Peptides for CCK-A and CCK-B Receptors

| Ligand | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) |

| CCK-8 (sulfated) | 0.6 - 1 | 0.3 - 1 |

| CCK-8 (desulfated) | ~300 - 500 | 0.3 - 1 |

| Gastrin | ~600 - 1000 | 0.3 - 1 |

| CCK-4 | ~6000 - 10000 | ~3 - 10 |

Data compiled from Miller (1991) and Dufresne et al. (2006).[7]

Table 2: Regional Distribution and Density (Bmax) of CCK Receptors in the Rat Brain (Qualitative and Semi-Quantitative)

| Brain Region | Receptor Subtype(s) | Receptor Density |

| Cerebral Cortex | CCK-B >> CCK-A | High |

| Olfactory Bulb | CCK-B | High |

| Nucleus Accumbens | CCK-A and CCK-B | Moderate |

| Hippocampus | CCK-B | Moderate |

| Amygdala | CCK-B | Moderate |

| Striatum | CCK-B | Moderate |

| Hypothalamus | CCK-A and CCK-B | Low to Moderate |

| Substantia Nigra | CCK-A | Low |

| Ventral Tegmental Area | CCK-A | Low |

| Cerebellum | Negligible | Very Low |

This table provides a general overview based on autoradiographic studies.[8][9][10][11] Quantitative Bmax values can vary significantly depending on the radioligand and specific experimental conditions used.

Table 3: Dose-Response of CCK-8 on Dopamine Efflux in the Nucleus Accumbens

| CCK-8 Dose/Concentration | Brain Region | Effect on Dopamine (DA) |

| 25 pmol (10⁻⁵ M perfusion) | Posterior Nucleus Accumbens | Increased extracellular DA, DOPAC, and HVA |

| 0.3 mg/kg (i.p.) | Posterior Nucleus Accumbens | Increased DOPAC and HVA (no change in DA) |

Data from microdialysis studies in freely moving rats.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide step-by-step protocols for key experiments in CCK-8 neuroscience research.

Receptor Autoradiography for CCK Receptors in Brain Slices

This protocol allows for the visualization and quantification of CCK receptor distribution in the brain.

Materials:

-

Rodent brain tissue, frozen

-

Cryostat

-

Microscope slides (gelatin-coated)

-

Radioligand (e.g., [¹²⁵I]Bolton-Hunter-CCK-8)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and peptidase inhibitors)

-

Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding solution (incubation buffer with a high concentration of unlabeled CCK-8, e.g., 1 µM)

-

X-ray film or phosphor imaging screens

-

Image analysis software

Procedure:

-

Tissue Sectioning: Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the frozen brain. Thaw-mount the sections onto gelatin-coated microscope slides.

-

Pre-incubation: Once dried, pre-incubate the slides in incubation buffer without the radioligand for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Incubate the slides with the radioligand (e.g., 50-100 pM [¹²⁵I]BH-CCK-8) in incubation buffer for a specified time (e.g., 60-120 minutes) at room temperature. For determining non-specific binding, incubate an adjacent set of slides in the presence of excess unlabeled CCK-8.

-

Washing: After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Typically, this involves a series of short washes (e.g., 2 x 2 minutes).

-

Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool, dry air.

-

Exposure: Appose the dried slides to X-ray film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and its specific activity (typically 1-7 days).

-

Image Analysis: Develop the film or scan the imaging screen. Quantify the optical density of different brain regions using a computerized image analysis system, referencing a set of co-exposed radioactive standards.

In Vivo Microdialysis for CCK-8 and Dopamine

This technique allows for the measurement of extracellular levels of neurotransmitters and neuropeptides in specific brain regions of awake, freely moving animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (for dopamine) or a sensitive immunoassay (e.g., RIA or ELISA) for CCK-8

-

Anesthesia and surgical tools

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[14]

-

Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.[12]

-

Drug Administration: Administer CCK-8 or other pharmacological agents systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

-

Sample Analysis:

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety in rodents. Anxiogenic compounds like CCK-8 typically decrease the time spent and the number of entries into the open arms.

Materials:

-

Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)

-

Video tracking system and software

-

Test animals (rats or mice)

-

CCK-8 solution for injection

Procedure:

-

Habituation: Handle the animals for several days prior to testing to reduce stress from handling.[16] Allow animals to acclimate to the testing room for at least 30-60 minutes before the test begins.[16]

-

Drug Administration: Administer CCK-8 (e.g., via intraperitoneal injection) at the desired dose and time before placing the animal in the maze. A typical pre-treatment time is 15-30 minutes.

-

Test Procedure: Place the animal in the center of the maze, facing one of the enclosed arms.[17] Allow the animal to freely explore the maze for a set period, typically 5 minutes.[16][18]

-

Data Acquisition: Record the animal's behavior using a video tracking system. The software will automatically score parameters such as:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these parameters is indicative of an anxiogenic-like effect.

Whole-Cell Patch-Clamp Recording of Neuronal Activity

This electrophysiological technique allows for the detailed study of how CCK-8 affects the membrane potential and ion currents of individual neurons.

Materials:

-

Brain slice preparation setup (vibratome, dissection microscope)

-

Recording chamber with perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

CCK-8 solution

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices (250-350 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Neuron Identification: Identify target neurons using a microscope with differential interference contrast (DIC) optics.

-

Patch Pipette Placement: Fill a glass micropipette with intracellular solution and approach the membrane of the target neuron using a micromanipulator.

-

Gigaseal Formation: Apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[19]

-

Recording:

-

Current-clamp mode: Record the neuron's membrane potential and firing activity before, during, and after the application of CCK-8 to the perfusion bath.

-

Voltage-clamp mode: Hold the neuron at a specific membrane potential and record the ionic currents evoked by synaptic stimulation or voltage steps, and how these are modulated by CCK-8.[20]

-

-

Data Analysis: Analyze changes in resting membrane potential, action potential firing frequency, and the amplitude and kinetics of synaptic currents.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for an in vivo microdialysis study and the logical relationship between CCK-8 and anxiety-like behavior.

Conclusion

Cholecystokinin octapeptide is a pivotal neuromodulator in the CNS with significant implications for both normal brain function and neuropsychiatric disorders. A thorough understanding of its receptor pharmacology, signaling pathways, and effects on neural circuits is essential for researchers and drug development professionals. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for designing and interpreting studies aimed at elucidating the complex roles of CCK-8 in neuroscience and exploring its potential as a therapeutic target. The continued application of these and more advanced techniques will undoubtedly further unravel the intricacies of the CCK system in the brain.

References

- 1. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autoradiographic localization of cholecystokinin receptors in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autoradiographic localization of cholecystokinin receptors in rodent brain (Journal Article) | OSTI.GOV [osti.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Localization of cholecystokinin binding sites in canine brain using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of CCK8 and of the CCKB-selective agonist BC264 on extracellular dopamine content in the anterior and posterior nucleus accumbens: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic administration of CCK-8S, but not CCK-4, enhances dopamine turnover in the posterior nucleus accumbens: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. amuzainc.com [amuzainc.com]

- 15. jneurosci.org [jneurosci.org]

- 16. Elevated plus maze protocol [protocols.io]

- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Discovery and Enduring Significance of Cholecystokinin Octapeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin octapeptide (CCK-8), a pivotal gut-brain hormone, has a rich history of discovery that transformed our understanding of digestive physiology and neuroendocrinology. Initially identified through its potent effects on gallbladder contraction and pancreatic secretion, its subsequent characterization as the predominant neuropeptide form in the central nervous system opened new avenues of research into its diverse physiological roles. This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that established the importance of CCK-8. It details the classical experimental protocols for its isolation, characterization, and biological assay, presents key quantitative data on its activity, and illustrates its complex signaling pathways. This document serves as a critical resource for researchers and professionals in drug development, offering a deep dive into the foundational science of a molecule with continued therapeutic and scientific relevance.

A Historical Chronicle of Discovery

The journey to understanding Cholecystokinin (CCK) began with early observations of gut-mediated physiological responses. In 1928, Andrew Conway Ivy and his colleague Eric Oldberg at Northwestern University Medical School identified a substance in intestinal extracts that stimulated gallbladder contraction, which they aptly named "cholecystokinin," from the Greek words for "bile," "sac," and "to move".[1] A separate line of inquiry in 1943 led Alan A. Harper and Henry S. Raper to discover a hormone that stimulated pancreatic enzyme secretion, which they named "pancreozymin".[1]

For decades, these were considered two distinct hormones. The seminal work of Swedish biochemists Johannes Erik Jorpes and Viktor Mutt in the 1960s culminated in the purification and sequencing of porcine cholecystokinin in 1968.[1] Their meticulous work revealed that a single 33-amino acid peptide was responsible for both cholecystokinetic and pancreozyminic activities.[1] Subsequent research has shown that CCK is synthesized as a 115-amino acid preprohormone that is processed into various bioactive forms, including CCK-58, CCK-39, CCK-33, CCK-22, and the octapeptide CCK-8.[1][2] Notably, the sulfated form of CCK-8 was identified as the predominant and most abundant neuropeptide form in the central nervous system.[1]

Foundational Experimental Protocols

The elucidation of CCK's structure and function was underpinned by a series of groundbreaking experimental techniques. While the precise, step-by-step protocols from the original publications are not fully detailed in contemporary literature, the principles of these methods laid the groundwork for modern peptide biochemistry.

Isolation and Purification of Porcine Cholecystokinin (Mutt and Jorpes, 1968)

The isolation of CCK from porcine intestinal mucosa was a landmark achievement in peptide chemistry. The general workflow involved a multi-step purification process:

-

Extraction: The initial step involved the extraction of active principles from the upper intestinal tissue of pigs using boiling water or ethanol.

-

Fractional Precipitation: The crude extract was then subjected to fractional precipitation with salts, such as sodium chloride, to enrich the peptide fraction.

-

-

Ion-Exchange Chromatography: To separate peptides based on their net charge.

-

Gel Filtration Chromatography: To separate peptides based on their size.

-

-

Purity Assessment: The purity of the final product was assessed by amino acid analysis and by determining its biological activity.

Amino Acid Sequencing

The determination of the primary structure of porcine CCK-33 was a critical step. The methodology of the time involved:

-

Acid Hydrolysis: The purified peptide was hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl).

-

Amino Acid Analysis: The resulting amino acid mixture was analyzed using an amino acid analyzer, which separated and quantified each amino acid.

-

Edman Degradation: The sequential removal and identification of amino acids from the N-terminus of the peptide was performed using the Edman degradation procedure. This iterative process allowed for the determination of the amino acid sequence.

-

Enzymatic Cleavage: To sequence longer peptides, enzymes like trypsin were used to cleave the peptide at specific amino acid residues (e.g., after lysine and arginine for trypsin). The resulting smaller fragments were then sequenced individually, and the overlapping sequences were used to reconstruct the full-length peptide sequence.

Historical Bioassays for Cholecystokinin Activity

Before the advent of immunoassays, the activity of CCK was quantified using bioassays.

-

In Vivo Gallbladder Contraction Assay (Ivy Dog Unit): This assay, developed by Ivy, involved the anesthetized dog as a model.

-

A cannula was inserted into the gallbladder to measure changes in intraluminal pressure.

-

Test extracts were administered intravenously.

-

A positive response was recorded as an increase in gallbladder pressure, indicating contraction.

-

The "Ivy dog unit" was defined as the amount of CCK activity that produced a defined response in this system.[3]

-

-

In Vitro Guinea Pig Gallbladder Strip Assay: This assay provided a more controlled and sensitive method for quantifying CCK activity.

-

Strips of guinea pig gallbladder muscle were suspended in an organ bath containing a physiological salt solution.

-

One end of the muscle strip was attached to a force transducer to measure isometric contractions.

-

Known concentrations of CCK or test samples were added to the bath.

-

The resulting contraction was recorded, and a dose-response curve could be generated.[4]

-

-

Pancreatic Amylase Secretion Assay: This assay measured the pancreozyminic activity of CCK.

-

Isolated pancreatic acini (clusters of pancreatic exocrine cells) were prepared from rodents.

-

The acini were incubated with various concentrations of CCK or test samples.

-

The amount of amylase released into the incubation medium was measured using a colorimetric assay.

-

This allowed for the determination of the dose-dependent stimulation of pancreatic enzyme secretion.

-

Quantitative Analysis of CCK-8 Biological Activity

The biological potency of CCK-8 and its analogues has been extensively quantified. The following tables summarize key historical and representative quantitative data.

| Ligand | Receptor | Species | Binding Affinity (Ki) | Reference |

| CCK-8 | CCK1 | Human | 0.28 nM | [5] |

| CCK-8 | CCK1 | Rat | ~0.6-1 nM | [2] |

| CCK-58 | CCK1 | Rat | ~0.6-1 nM | [2] |

| Gastrin-17 | CCK1 | Rat | 1,000-10,000-fold lower than CCK-8 | [2] |

| CCK-8 | CCK2 | Human | ~0.3-1 nM | [2] |

| Gastrin | CCK2 | Human | ~0.3-1 nM | [2] |

| CCK-4 | CCK2 | Human | ~10-fold lower than CCK-8 | [2] |

Table 1: Receptor Binding Affinities of CCK Peptides.

| Biological Effect | Agonist | Preparation | EC50 / Effective Concentration | Reference |

| Gallbladder Contraction | CCK-8 | Guinea Pig Gallbladder Strips | Maximum at 10⁻⁶ mol/L | [4] |

| Pancreatic Amylase Secretion | CCK-8 | Isolated Rat Pancreatic Acini | Stimulatory effect at 10 pM, maximal at 300 pM | |

| Pancreatic Amylase Secretion | CCK-8 | Isolated Rat Pancreatic Acinar Cells | Maximal output at 5 x 10⁻¹⁰ M |

Table 2: Potency of CCK-8 in Biological Assays.

Signaling Pathways of Cholecystokinin Receptors

CCK exerts its diverse physiological effects by binding to two distinct G protein-coupled receptors: the CCK1 receptor (formerly CCK-A for "alimentary") and the CCK2 receptor (formerly CCK-B for "brain").

CCK1 Receptor Signaling

The CCK1 receptor is predominantly found in the periphery, particularly in the gallbladder, pancreas, and gastrointestinal smooth muscle. Its activation by sulfated CCK-8 initiates a cascade of intracellular events.

Caption: CCK1 Receptor Signaling Pathway.

CCK2 Receptor Signaling

The CCK2 receptor is the predominant subtype in the brain and is also found in the stomach. It binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity.

Caption: CCK2 Receptor Signaling Pathway.

Conclusion

The discovery and characterization of cholecystokinin octapeptide represent a paradigm of scientific inquiry, moving from physiological observation to biochemical purification and molecular characterization. The foundational experimental work not only established the dual identity of cholecystokinin and pancreozymin but also unveiled the critical role of CCK-8 as a key neuromodulator. The detailed understanding of its biological activity and signaling pathways continues to inform research in areas ranging from digestive disorders to neurological conditions and metabolic diseases. This technical guide provides a consolidated resource for professionals in the field, highlighting the enduring legacy and ongoing importance of CCK-8 in biomedical science and drug development.

References

- 1. Cholecystokinin - Wikipedia [en.wikipedia.org]

- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioassay of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Cholecystokinin (26-33) gene expression and regulation

An In-Depth Technical Guide to the Gene Expression and Regulation of Cholecystokinin (CCK)

Abstract

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide that plays a significant role in regulating digestive processes, satiety, and various neuronal functions. The bioactive forms of CCK, including the potent octapeptide CCK-8 (26-33), are derived from a single precursor, prepro-CCK, encoded by the CCK gene. The expression of this gene is tightly controlled through complex, tissue-specific mechanisms. In the intestine, its transcription is primarily driven by dietary nutrients, whereas in the central nervous system, it is modulated by growth factors, neurotransmitters, and hormones. This guide provides a comprehensive overview of the molecular mechanisms governing CCK gene expression, detailing the key transcription factors, promoter elements, and intracellular signaling pathways involved. Furthermore, it presents structured quantitative data on CCK expression and provides detailed protocols for essential experimental techniques used to study its genetic regulation, aimed at researchers, scientists, and professionals in drug development.